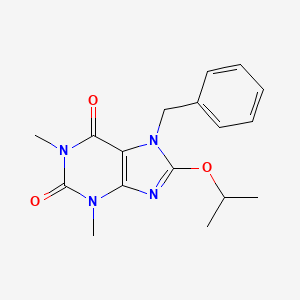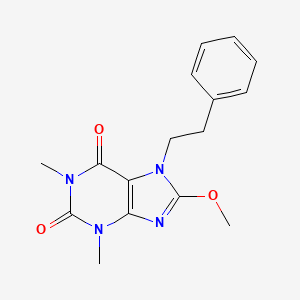![molecular formula C18H21N3O2S2 B6528447 2-{[5-(2-cyclopentylacetamido)-4-phenyl-1,3-thiazol-2-yl]sulfanyl}acetamide CAS No. 946210-63-5](/img/structure/B6528447.png)
2-{[5-(2-cyclopentylacetamido)-4-phenyl-1,3-thiazol-2-yl]sulfanyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-{[5-(2-cyclopentylacetamido)-4-phenyl-1,3-thiazol-2-yl]sulfanyl}acetamide” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents. It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
作用机制
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to act on a wide range of targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s known that thiazole derivatives can interact with their targets in various ways, leading to different biological effects . For instance, some thiazole derivatives have been found to inhibit bacterial pathogens
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities
Result of Action
Given the diverse biological activities of thiazole derivatives, it’s likely that this compound could have various effects at the molecular and cellular level . The exact effects would depend on the specific targets of this compound and how it interacts with them.
生化分析
Biochemical Properties
2-{[5-(2-cyclopentylacetamido)-4-phenyl-1,3-thiazol-2-yl]sulfanyl}acetamide plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiazole derivatives are known to exhibit interactions with enzymes such as carbonic anhydrase and acetylcholinesterase . These interactions can lead to enzyme inhibition or activation, affecting various biochemical pathways. The compound’s sulfanyl group may also facilitate binding to metal ions, influencing metalloprotein functions.
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. Thiazole derivatives have been shown to affect cancer cell lines by inhibiting cell proliferation and inducing apoptosis . This compound may also modulate the activity of key signaling molecules such as kinases and transcription factors, leading to changes in gene expression and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the thiazole ring can interact with the active sites of enzymes, altering their catalytic activity . Additionally, the compound may influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional machinery.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that thiazole derivatives can exhibit varying degrees of stability and degradation over time . The compound’s effects on cellular function may also change with prolonged exposure, potentially leading to adaptive responses or resistance mechanisms in cells.
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. Low doses may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects . It is essential to determine the optimal dosage range to maximize the compound’s benefits while minimizing potential risks. Studies on dosage effects can also reveal threshold levels for efficacy and toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism may lead to the formation of active or inactive metabolites, influencing its overall pharmacological profile. Understanding these pathways can help optimize the compound’s therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its efficacy. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution . Its localization within specific tissues or cellular compartments can affect its activity and function. Studies on transport and distribution can provide insights into the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications Its localization can affect its interactions with biomolecules and its overall efficacy
属性
IUPAC Name |
N-[2-(2-amino-2-oxoethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl]-2-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S2/c19-14(22)11-24-18-21-16(13-8-2-1-3-9-13)17(25-18)20-15(23)10-12-6-4-5-7-12/h1-3,8-9,12H,4-7,10-11H2,(H2,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBXUMDLPBZREL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NC2=C(N=C(S2)SCC(=O)N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-[(2E)-3-chlorobut-2-en-1-yl]-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6528370.png)


![1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-8-(propan-2-yloxy)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6528385.png)
![N-[2-(methylsulfanyl)-4-phenyl-1,3-thiazol-5-yl]cyclopropanecarboxamide](/img/structure/B6528404.png)
![8-{[2-(diethylamino)ethyl]amino}-7-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6528405.png)
![N-[2-(ethylsulfanyl)-4-phenyl-1,3-thiazol-5-yl]cyclopropanecarboxamide](/img/structure/B6528406.png)
![N-{2-[(carbamoylmethyl)sulfanyl]-4-phenyl-1,3-thiazol-5-yl}-2-methylpropanamide](/img/structure/B6528421.png)
![N-{2-[(carbamoylmethyl)sulfanyl]-4-phenyl-1,3-thiazol-5-yl}pentanamide](/img/structure/B6528428.png)
![N-{2-[(carbamoylmethyl)sulfanyl]-4-phenyl-1,3-thiazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B6528433.png)
![N-{2-[(carbamoylmethyl)sulfanyl]-4-phenyl-1,3-thiazol-5-yl}adamantane-1-carboxamide](/img/structure/B6528451.png)
![N-(2-{[(methylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)butanamide](/img/structure/B6528463.png)
![3,3-dimethyl-N-(2-{[(methylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)butanamide](/img/structure/B6528464.png)
![N-(2-{[(methylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)cyclopentanecarboxamide](/img/structure/B6528471.png)
